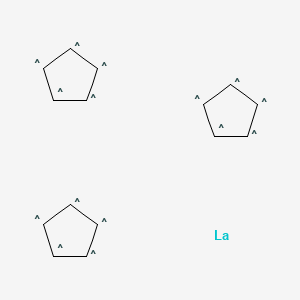
Tris(cyclopentadienyl)lanthanum(III), 99.9% trace metals basis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(cyclopentadienyl)lanthanum(III): is an organometallic compound with the chemical formula La(C₅H₅)₃ . It is composed of a lanthanum ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)lanthanum(III) can be synthesized through the reaction of lanthanum chloride with sodium cyclopentadienide in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, with a focus on maintaining purity and preventing contamination. The use of high-purity reagents and controlled environments is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)lanthanum(III) can undergo oxidation reactions, often resulting in the formation of lanthanum oxides.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst
Major Products Formed:
Oxidation: Lanthanum oxides.
Substitution: New lanthanum complexes with different ligands
Scientific Research Applications
Chemistry: Tris(cyclopentadienyl)lanthanum(III) is used as a precursor in the synthesis of other lanthanum compounds and as a catalyst in various organic reactions .
Biology and Medicine:
Industry: The compound is utilized in the production of advanced materials, including those used in electronics and photonics. Its role as a catalyst in polymerization reactions is also notable .
Mechanism of Action
The mechanism by which tris(cyclopentadienyl)lanthanum(III) exerts its effects is primarily through its ability to coordinate with other molecules and ions. The cyclopentadienyl ligands create a stable environment for the lanthanum ion, allowing it to participate in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the cyclopentadienyl ligands and the lanthanum ion .
Comparison with Similar Compounds
- Tris(cyclopentadienyl)yttrium(III)
- Tris(cyclopentadienyl)thulium(III)
- Tris(tetramethylcyclopentadienyl)gadolinium(III)
- Tris(isopropylcyclopentadienyl)lanthanum(III)
Comparison: Tris(cyclopentadienyl)lanthanum(III) is unique due to the specific properties of the lanthanum ion, such as its larger ionic radius and different electronic configuration compared to other lanthanides. This results in distinct reactivity and stability profiles, making it suitable for specific applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C15H15La |
|---|---|
Molecular Weight |
334.18 g/mol |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
FRXJDKXOOBAPRG-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






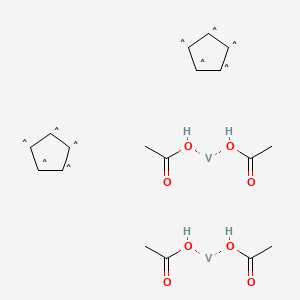


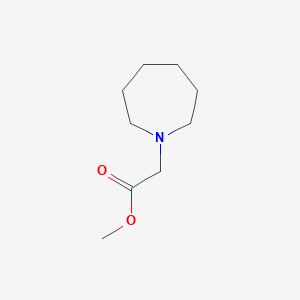
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
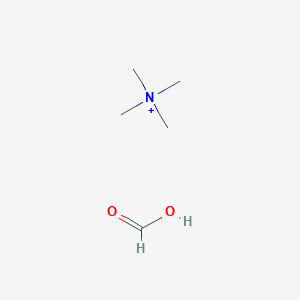
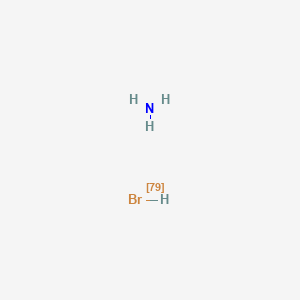

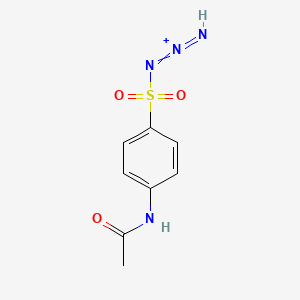
butanoic acid](/img/structure/B12061531.png)
